Perfluorophenyl ethenesulfonate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of PFES involves various strategies such as organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) . For instance, a solution of ethyl diethylphosphoryl methanesulfonate in dry THF was treated at −78 °C under a nitrogen atmosphere with 2.3 M n-BuLi in hexane .

Chemical Reactions Analysis

PFES is used in the synthesis of various molecules with sufficient volatility to be used in vacuum polymerization techniques . The plasma conditions during the polymerization process can affect the structure of the resulting polymeric film .

Physical And Chemical Properties Analysis

PFES is known for its unique physicochemical properties, but the specific physical and chemical properties were not detailed in the search results.

Applications De Recherche Scientifique

Proton Exchange Membrane Fuel Cells

Perfluorophenyl ethenesulfonate: is utilized in the synthesis of tailored perfluoro unsaturated monomers. These monomers are crucial for the development of proton exchange membranes (PEMs) in fuel cells. The compound’s ability to bear acidic groups similar to Nafion® enhances proton transport, which is vital for the membrane’s performance .

Sulfonated Polyphenylenes

The compound serves as a building block in the evolution of sulfonated polyphenylenes. These materials are being researched as potential alternatives to perfluorosulfonic acid (PFSA) ionomer materials in PEM fuel cells due to their robustness and lower gas permeability .

Synthesis of β-Diketone and Triketone Compounds

2,3,4,5,6-pentafluorophenyl 1-ethylenesulfonate: is involved in the synthesis of perfluorophenyl-substituted β-diketone and triketone compounds. These compounds have applications in crystal engineering and could be used for co-crystallization processes to create new materials .

Organic Solar Cell Applications

This compound is also a precursor for the synthesis of fluorine-rich building blocks like 2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[d]imidazole. These building blocks are used in the preparation of conjugated polymer donors for organic solar cell applications .

Analytical Chemistry

In analytical chemistry, 2,3,4,5,6-pentafluorophenyl 1-ethylenesulfonate is used as a derivatization reagent. It is particularly useful in developing sensitive methods for the determination of primary amines in complex matrices like sewage sludge .

Polymer Research

The compound is instrumental in the synthesis of novel, high molecular weight fluorinated aromatic polymers. These polymers have potential applications in various fields, including superacid-catalyzed polyhydroxylation reactions and as components in advanced composite materials .

Orientations Futures

Mécanisme D'action

Target of Action

It has been suggested that the compound could be used in the synthesis of perfluorinated monomers bearing acidic groups for proton transport, similar to nafion®, for potential applications in proton exchange membrane (pem) fuel cells .

Mode of Action

It is known that the compound can be used in the synthesis of various molecules with sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane .

Biochemical Pathways

The compound’s potential role in proton transport suggests it may influence pathways related to energy production and transfer, particularly in the context of fuel cells .

Result of Action

Its potential use in proton exchange membranes suggests it may facilitate proton transport and contribute to energy production in fuel cells .

Propriétés

IUPAC Name |

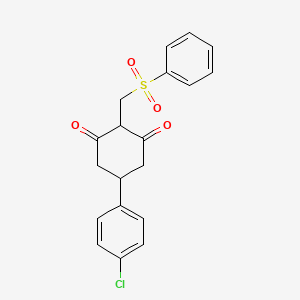

(2,3,4,5,6-pentafluorophenyl) ethenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXWLLDJCHOIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377237 | |

| Record name | Pentafluorophenyl ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorophenyl ethenesulfonate | |

CAS RN |

452905-58-7 | |

| Record name | Pentafluorophenyl ethenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[2-(2H-tetrazol-5-yl)ethyl]-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B1227151.png)

![2-[9-(3-chloro-4-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B1227153.png)

![3-[[[4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]methyl]benzoic acid](/img/structure/B1227155.png)

![3-ethoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B1227156.png)

![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)

![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)

![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)

![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)

![N-[5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]benzenesulfonamide](/img/structure/B1227170.png)